molecular formula C7H9F5N2O3 B1406444 (S)-4,4-difluoropyrrolidine-2-carboxamide 2,2,2-trifluoroacetate CAS No. 1448440-46-7

(S)-4,4-difluoropyrrolidine-2-carboxamide 2,2,2-trifluoroacetate

Cat. No. B1406444
CAS RN: 1448440-46-7
M. Wt: 264.15 g/mol
InChI Key: NRDLEMBPJPQCRV-DFWYDOINSA-N
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Description

Trifluoroacetate is a salt or ester of trifluoroacetic acid . It’s often used in the synthesis of various organic compounds . The trifluoroacetate ion is a weakly coordinating anion with a strong affinity for hard metal cations .


Synthesis Analysis

Trifluoroacetate derivatives can be synthesized from various trifluoromethyl-containing building blocks . For example, ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride are commonly used .


Chemical Reactions Analysis

Trifluoroacetate derivatives are used in a variety of chemical reactions. For instance, they can be used as catalysts in intramolecular cyclization reactions .


Physical And Chemical Properties Analysis

Trifluoroacetate is highly water-soluble and does not have the potential to bioaccumulate . It’s present as a salt, often as sodium trifluoroacetate, at the pH levels of environmental media .

Scientific Research Applications

Environmental Fate and Degradation

Research into the environmental degradation of polyfluoroalkyl chemicals has provided insights into the microbial and abiotic pathways that break down these compounds into perfluoroalkyl acids (PFAAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) (Liu & Avendaño, 2013). This study emphasizes the environmental persistence and regulatory concerns surrounding these degradation products due to their toxic profiles.

Bioaccumulation and Toxicity

Perfluorinated compounds, including PFCAs and PFASs, have been examined for their bioaccumulation potential and associated health risks. Conder et al. (2008) critically reviewed the bioaccumulation of PFCAs, indicating that shorter-chain PFCAs (≤ C7) are not considered bioaccumulative according to regulatory criteria, highlighting the importance of chain length in environmental impact assessments (Conder et al., 2008).

Treatment and Removal Methods

The study by Rayne and Forest (2009) on perfluoroalkyl sulfonic and carboxylic acids reviews the challenges in understanding the physicochemical properties, environmental levels, and effective treatment methods for removing these compounds from water sources. They emphasize the need for further research on treatment technologies to mitigate the environmental presence of PFAs (Rayne & Forest, 2009).

Alternatives and Replacements

Wang et al. (2013) discuss the transition to fluorinated alternatives to long-chain PFCAs and PFSAs, highlighting the lack of accessible information on the safety and environmental impact of these replacements. The review calls for cooperative efforts among stakeholders to generate missing data for meaningful risk assessments of these chemicals (Wang et al., 2013).

Future Directions

Trifluoroacetate derivatives have a wide range of applications in the agrochemical and pharmaceutical industries . It’s expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

(2S)-4,4-difluoropyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2N2O.C2HF3O2/c6-5(7)1-3(4(8)10)9-2-5;3-2(4,5)1(6)7/h3,9H,1-2H2,(H2,8,10);(H,6,7)/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDLEMBPJPQCRV-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1(F)F)C(=O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC1(F)F)C(=O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F5N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4,4-difluoropyrrolidine-2-carboxamide 2,2,2-trifluoroacetate
Reactant of Route 2
(S)-4,4-difluoropyrrolidine-2-carboxamide 2,2,2-trifluoroacetate
Reactant of Route 3
(S)-4,4-difluoropyrrolidine-2-carboxamide 2,2,2-trifluoroacetate
Reactant of Route 4
(S)-4,4-difluoropyrrolidine-2-carboxamide 2,2,2-trifluoroacetate
Reactant of Route 5
(S)-4,4-difluoropyrrolidine-2-carboxamide 2,2,2-trifluoroacetate
Reactant of Route 6
(S)-4,4-difluoropyrrolidine-2-carboxamide 2,2,2-trifluoroacetate

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